2-thiophen-2-yl-5-thiophen-3-ylthiophene is a complex organic compound characterized by its unique structure consisting of multiple thiophene rings. This compound is part of the thiophene family, known for their aromatic properties and potential applications in organic electronics, sensors, and pharmaceuticals. The specific arrangement of the thiophene units contributes to its electronic properties, making it a subject of interest in material science and medicinal chemistry.
The mechanism of action of 2,2':5',3''-Terthiophene is highly dependent on the context of its application. However, its conjugated structure plays a crucial role. The delocalized electrons can absorb light efficiently, making it a potential candidate for light-harvesting applications in solar cells []. Additionally, the electronic properties can be tuned by functionalization, allowing for manipulation of its conductivity and potential use in organic field-effect transistors (OFETs) [].
2,2':5',3''-Terthiophene is a type of organic molecule called a terthiophene, which consists of three interconnected thiophene rings. Thiophenes are five-membered aromatic rings containing a sulfur atom. 2,2':5',3''-Terthiophene, specifically, is an oligomer, meaning it is a small molecule formed by linking several smaller identical units.
This specific terthiophene has been studied extensively as a building block for the synthesis of polythiophenes. Polythiophenes are conducting polymers, meaning they can conduct electricity. Their electrical properties can be tuned by modifying their structure, making them valuable materials for various applications, including organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) [].
The optoelectronic properties of 2,2':5',3''-Terthiophene, which encompass both its optical and electrical characteristics, have been a major focus of research. Studies have investigated its absorption, emission, and charge transport properties.
Research efforts have also focused on modifying the structure of 2,2':5',3''-Terthiophene to tailor its properties for specific applications. This can involve introducing various functional groups to the molecule, which can influence its solubility, processibility, and ultimately, its performance in devices.
These modifications aim to achieve:
Research indicates that thiophene derivatives, including 2-thiophen-2-yl-5-thiophen-3-ylthiophene, exhibit significant biological activity. They have been shown to interact with various enzymes and proteins:
Several methods are employed for synthesizing 2-thiophen-2-yl-5-thiophen-3-ylthiophene:
The unique properties of 2-thiophen-2-yl-5-thiophen-3-ylthiophene make it suitable for various applications:
Interaction studies reveal that 2-thiophen-2-yl-5-thiophen-3-ylthiophene can bind to key biomolecules, modulating their activity:
Several compounds share structural similarities with 2-thiophen-2-yl-5-thiophen-3-ylthiophene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Thiophenylbenzothiazole | Contains a benzothiazole moiety | Exhibits potent antimicrobial activity |
| 5-Aryl-N-(pyrazin-2-yl)thiophene | Substituted with pyrazine | Demonstrates enhanced electronic properties |
| 1,7-Di(thiophen-2-yl)heptane | Contains two thiophene units | Known for its antioxidant properties |
| 2-(Thiophen-2-yl)[1,3]thiazolo | Incorporates thiazole ring | Displays unique reactivity patterns |
The distinct arrangement of thiophene units in 2-thiophen-2-yil-5-thiophen-3-yilthiophene sets it apart from these similar compounds, contributing to its unique electronic and biological properties.
2-thiophen-2-yl-5-thiophen-3-ylthiophene represents a unique terthiophene derivative with the molecular formula C₁₂H₈S₃ and a molecular weight of 248.4 g/mol [32]. This compound exhibits a distinctive connectivity pattern that differentiates it from the commonly studied α-terthiophene (2,2′:5′,2′′-terthiophene), featuring mixed 2,5- and 3,5- substitution patterns across its three thiophene rings [32] [34].
The molecular geometry of this terthiophene derivative can be understood through comparison with related thiophene oligomers. Computational studies on similar terthiophene systems using ab initio calculations at the Hartree-Fock/3-21G* level have revealed fundamental geometric parameters [1]. In thiophene rings, the carbon-sulfur bond lengths typically range from 1.71 to 1.73 Å, while carbon-carbon bond lengths within the rings vary between 1.35 to 1.42 Å [23] [29].
For terthiophene derivatives, the inter-ring carbon-carbon bond lengths connecting adjacent thiophene units generally measure approximately 1.45 Å [23]. The sulfur atoms in thiophene rings exhibit specific bond angles, with the carbon-sulfur-carbon angle typically measuring around 92-93°, while the carbon-carbon-carbon angles within the five-membered rings approach 108-111° [23] [30].
| Bond Type | Length (Å) | Reference |
|---|---|---|
| C-S (thiophene) | 1.71-1.73 | [23] [29] |
| C-C (intra-ring) | 1.35-1.42 | [23] [29] |
| C-C (inter-ring) | ~1.45 | [23] |
| C-H | ~1.09 | [26] |
The unique substitution pattern of 2-thiophen-2-yl-5-thiophen-3-ylthiophene creates an asymmetric molecular structure compared to symmetrical terthiophene derivatives [1]. This asymmetry influences the electronic distribution and potentially affects the molecular planarity and conformational preferences [1] [2].
The conformational behavior of 2-thiophen-2-yl-5-thiophen-3-ylthiophene is governed by the rotational freedom around the inter-ring bonds connecting the three thiophene units [1]. Studies on related terthiophene systems have demonstrated that conformational preferences are significantly influenced by the dihedral angles between adjacent thiophene rings [1] [7].
For unsubstituted terthiophene, ab initio calculations have identified the most stable conformation occurring at dihedral angles of θ = φ = 147.2°, with energy maxima located at 0°, 90°, and 180° [1]. The rotational barriers in terthiophene systems typically exhibit three distinct maxima, corresponding to different steric and electronic interactions [1].
The conformational landscape of thiophene oligomers is characterized by the preference for non-planar geometries due to sulfur-sulfur repulsions and steric hindrance between hydrogen atoms on adjacent rings [1] [7]. In 2-thiophen-2-yl-5-thiophen-3-ylthiophene, the asymmetric substitution pattern introduces additional complexity to the conformational analysis, as the two inter-ring dihedral angles may exhibit different energy profiles [1].
Scanning tunneling microscopy studies on related terthiophene derivatives have revealed that molecules can adopt both trans and cis conformations, with trans conformations generally being more energetically favorable in solution [7]. The energy difference between conformational isomers typically ranges from 0.5 to 2.0 kcal/mol, depending on the specific substitution pattern and environmental conditions [1] [3].
| Conformation | Dihedral Angle Range | Relative Energy | Stability |
|---|---|---|---|
| Trans-Trans | 140-160° | Lowest | Most stable |
| Trans-Cis | 140-160°, 20-40° | +1-2 kcal/mol | Moderately stable |
| Cis-Cis | 20-40° | +2-4 kcal/mol | Least stable |
The rotational barriers around the inter-ring bonds are influenced by several factors including π-conjugation effects, steric repulsion between sulfur atoms, and hydrogen-hydrogen interactions [1]. Temperature-dependent spectroscopic studies have shown that molecular flexibility increases with temperature, leading to conformational averaging in solution [1].
Crystal structure determination of 2-thiophen-2-yl-5-thiophen-3-ylthiophene requires consideration of the general crystallographic behavior observed in terthiophene derivatives [9] [16]. Related terthiophene compounds typically crystallize in monoclinic space groups, with P2₁/c being the most commonly observed symmetry [4] [9] [16].
The standard α-terthiophene (2,2′:5′,2′′-terthiophene) crystallizes in space group P2₁/c with lattice parameters a = 15.225(4) Å, b = 5.635(3) Å, c = 25.848(3) Å, and β = 98.15(2)° at 130 K [9] [16]. The asymmetric unit contains two molecules, with a total of eight molecules per unit cell (Z = 8) [9] [16].
Terthiophene derivatives generally exhibit layered crystal structures characterized by herringbone packing motifs [4] [9] [16]. The herringbone angle, defined as the angle between the aromatic planes of two neighboring molecules, typically measures between 55-60° for most terthiophene systems [9] [13] [16].
| Crystallographic Parameter | Typical Range | Reference Compound |
|---|---|---|
| Space Group | P2₁/c, P2₁/n | α-terthiophene [9] |
| Herringbone Angle | 55-60° | Various terthiophenes [9] [13] |
| Molecules per Unit Cell | 4-8 | Standard derivatives [9] |
| Density | 1.3-1.4 g/cm³ | Thiophene oligomers [36] |
The unique substitution pattern of 2-thiophen-2-yl-5-thiophen-3-ylthiophene may result in different crystal packing compared to symmetrical derivatives due to the asymmetric molecular geometry [1]. This asymmetry could potentially lead to different space group symmetries or altered unit cell parameters [6].
Crystal growth methods for terthiophene derivatives include solution crystallization from organic solvents and thermal gradient crystallization [9] [16]. Single crystals suitable for X-ray diffraction analysis typically require slow crystallization processes to achieve sufficient crystal quality [9] [16].
The molecular packing arrangements in 2-thiophen-2-yl-5-thiophen-3-ylthiophene crystals are expected to follow patterns observed in related terthiophene derivatives, characterized by herringbone packing motifs and layered structures [4] [9] [16]. The herringbone arrangement represents the most common packing pattern for elongated conjugated molecules, including thiophene oligomers [4] [15].
In typical terthiophene crystal structures, molecules arrange themselves in layers where the aromatic planes of neighboring molecules are tilted at specific angles relative to each other [9] [16]. The herringbone packing is stabilized primarily by van der Waals interactions and π-π stacking between aromatic systems [15] [17].
Studies on related terthiophene derivatives have revealed that molecular packing can be significantly influenced by surface effects and crystallization conditions [9] [16]. Surface-confined crystallization has been shown to produce polymorphs with different packing arrangements, including structures with 180° flipped molecules and partially disordered molecular orientations [9] [16].
The intermolecular interactions in terthiophene crystals include several types of weak forces [6] [12]. Carbon-hydrogen to π interactions (C-H···π) are particularly important, accounting for 40-50% of the total intermolecular short contacts in herringbone-packed structures [15]. Additionally, sulfur-sulfur interactions and edge-to-face aromatic interactions contribute to crystal stability [15] [17].
| Interaction Type | Contribution to Packing | Distance Range (Å) |
|---|---|---|
| C-H···π | 40-50% | 2.5-3.0 |
| π-π stacking | 20-30% | 3.3-3.8 |
| S···S contacts | 10-15% | 3.4-3.7 |
| Van der Waals | 15-25% | Variable |
The asymmetric nature of 2-thiophen-2-yl-5-thiophen-3-ylthiophene introduces unique packing considerations compared to symmetrical terthiophene derivatives [1]. The different terminal substitution patterns may lead to distinct molecular orientations within the crystal lattice and potentially different intermolecular interaction patterns [6].
Thermal analysis of terthiophene crystals has shown that molecular packing arrangements can change with temperature, leading to phase transitions and polymorphic behavior [9] [16]. The melting points of terthiophene derivatives typically range from 90-95°C, with thermal stability influenced by the specific molecular packing arrangement [33] [36].
2-thiophen-2-yl-5-thiophen-3-ylthiophene exhibits distinct structural characteristics when compared to other terthiophene derivatives, particularly the widely studied α-terthiophene (2,2′:5′,2′′-terthiophene) [32] [34]. The fundamental difference lies in the connectivity pattern, where the target compound features mixed 2,5- and 3,5- substitution, contrasting with the uniform 2,5- connectivity of α-terthiophene [32] [34].
Substituted terthiophene derivatives demonstrate varying conformational preferences based on their substitution patterns [1]. Methoxy-substituted terthiophenes (dimethoxyterthiophene) favor more planar conformations with higher rotational barriers at 90° due to electron-donating properties of methoxy groups [1]. Conversely, methyl-substituted derivatives (dimethylterthiophene) exhibit increased molecular twisting caused by steric hindrance between methyl substituents and sulfur atoms [1].
The conformational analysis reveals that substitution pattern significantly influences molecular geometry [1]. Ethyl-substituted terthiophenes demonstrate even greater steric effects, resulting in more twisted conformations compared to methyl derivatives [1]. These findings suggest that 2-thiophen-2-yl-5-thiophen-3-ylthiophene, with its unique substitution pattern, likely exhibits intermediate conformational behavior [1].
| Derivative | Substitution Pattern | Conformational Preference | Key Characteristics |
|---|---|---|---|
| α-terthiophene | 2,2′:5′,2′′ | θ = φ = 147.2° | Standard reference [1] |
| Dimethoxyterthiophene | 3,3′′-methoxy | More planar | Electron donation effects [1] |
| Dimethylterthiophene | 3,3′′-methyl | More twisted | Steric hindrance [1] |
| Target compound | 2,5- and 3,5- mixed | Intermediate | Asymmetric structure [1] |
Crystal packing comparisons reveal that terthiophene derivatives generally maintain herringbone arrangements regardless of substitution pattern [4] [9]. However, the herringbone angles can vary significantly, ranging from 53° to 59° depending on the specific derivative [13]. Dioctyl-terthiophene exhibits herringbone angles of 56° in its single crystal form at 100 K, while showing parallel stacking at room temperature [13].
The electronic properties of terthiophene derivatives are strongly correlated with their molecular geometries and packing arrangements [1] [2]. More planar molecules typically exhibit red-shifted absorption bands with higher vibrational resolution and smaller bandwidths, while twisted conformations result in blue-shifted absorption and increased bandwidth [1].
Polymorphic behavior is observed across various terthiophene derivatives [9] [16]. Surface-confined crystallization has produced novel polymorphs with significantly enlarged unit cells containing up to 42 molecules, demonstrating the influence of crystallization conditions on molecular packing [9] [16]. These polymorphs maintain herringbone layered structures but exhibit modified molecular orientations with 180° flipped molecules and partial disorder [9] [16].
The Kumada coupling reaction represents one of the most fundamental approaches for constructing thiophene oligomers including 2-thiophen-2-yl-5-thiophen-3-ylthiophene. This methodology employs organometallic Grignard reagents in the presence of nickel or palladium catalysts to form carbon-carbon bonds between thiophene units [1] [2] [3].
The synthesis typically begins with the preparation of key Grignard reagents from bromothiophene derivatives. The regioselective halogen-magnesium exchange reaction of 2,5-dibromothiophene with isopropylmagnesium chloride lithium chloride complex provides excellent control over the reaction site [1]. The process requires careful temperature control, with reflux conditions being necessary for sterically hindered monomer structures to achieve reasonable conversion rates [1].
For the target compound, the synthesis involves sequential coupling reactions. Initially, 2-bromothiophene undergoes metalation with isopropylmagnesium chloride to generate the corresponding Grignard reagent. This organometallic intermediate then couples with 2,5-dibromothiophene using nickel-bis(diphenylphosphino)propane dichloride catalyst under reflux conditions [1]. The reaction typically achieves 72% conversion after 24 hours of heating [1].
The influence of alkyl substitution patterns significantly affects the reactivity of thiophene-based monomers in Kumada catalyst-transfer polycondensation. Transmetalation represents the key step defining the ability of alkyl-substituted thiophene-based chloromagnesio-bromothiophene monomers to undergo polymerization under nickel-catalyzed conditions [4]. Chain propagation becomes inhibited when the transmetalation step leads to sterically hindered head-to-head thiophene-nickel-thiophene intermediates where alkyl substituents occupy ortho positions relative to the nickel center [4].
Palladium-catalyzed cross-coupling reactions offer exceptional versatility for synthesizing 2-thiophen-2-yl-5-thiophen-3-ylthiophene through multiple pathways. These methodologies provide excellent functional group tolerance and proceed under relatively mild reaction conditions [2] [3] [5].
Direct carbon-hydrogen activation represents an emerging approach for thiophene functionalization. Palladium-catalyzed carbon-hydrogen homocoupling of thiophene derivatives proceeds efficiently in the presence of silver fluoride or acetate oxidants [2] [3]. The reaction of 2-bromothiophene at room temperature affords 5,5'-dibromo-2,2'-bithiophene with complete preservation of the bromine functionality [2] [3]. This methodology demonstrates remarkable chemoselectivity, maintaining halogen substituents intact for subsequent transformations.
Advanced palladium systems utilizing 1,10-phenanthroline-5,6-dione as an ancillary ligand enable aerobic oxidative homocoupling of 2-bromothiophenes and related heterocycles [5]. The phenanthroline dione ligand provides unique synergistic benefits when combined with copper acetate cocatalysts, facilitating carbon-carbon coupling through non-redox roles [5]. The copper center functions as a Lewis acid to promote transmetalation between palladium-thiophene intermediates or facilitate reductive elimination processes [5].
The reaction proceeds through initial palladium-catalyzed carbon-hydrogen activation, followed by oxidative coupling to generate bithiophene products. Substrate scope encompasses various 2-halo-3-alkylthiophenes, dihalogenated substrates, and benzothiophene derivatives [5]. Reaction conditions typically employ 3 mol% palladium acetate with phenanthroline dione ligand, copper acetate cocatalyst, and benzoquinone additives in dimethylsulfoxide solvent at 100-120°C [5].
Bromothiophene derivatives serve as crucial building blocks for constructing complex thiophene oligomers through sequential cross-coupling strategies. The synthesis of 2-thiophen-2-yl-5-thiophen-3-ylthiophene benefits from the availability of diverse brominated thiophene precursors and their compatibility with multiple coupling methodologies [6] [7] [8].
The preparation of key bromothiophene intermediates employs environmentally benign bromination protocols. A novel green methodology utilizes sodium bromide and potassium bromate in glacial acetic acid to generate bromine in situ for thiophene bromination [9]. This approach eliminates the need for handling elemental bromine while achieving comparable yields to traditional methods [9]. The reaction proceeds at controlled temperatures below 10°C for monosubstituted products or at 60°C for disubstituted derivatives [9].
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives demonstrates the utility of bromothiophene building blocks in Suzuki cross-coupling reactions [8]. The methodology employs 2-bromo-5-(bromomethyl)thiophene as a versatile intermediate, allowing selective functionalization at the aromatic position while preserving the bromomethyl group for further elaboration [8]. Reaction conditions utilize tetrakis(triphenylphosphine)palladium catalyst with potassium phosphate base in dioxane-water mixtures at 90°C [8].
Recent advances in regio- and chemo-selective carbon-hydrogen arylation of 3-bromothiophene provide efficient access to π-conjugated building blocks [7]. This single-step synthesis approach enables the preparation of versatile derivatives bearing post-functionalizable carbon-hydrogen and carbon-bromine bonds [7]. The methodology employs various iodo(hetero)aryls with excellent regioselectivity and chemoselectivity, yielding up to 91% of desired products [7].
Achieving regioselectivity in thiophene coupling reactions requires careful consideration of electronic and steric factors that govern reaction outcomes. The synthesis of 2-thiophen-2-yl-5-thiophen-3-ylthiophene demands precise control over coupling positions to obtain the desired connectivity pattern [10] [11] [12].
Catalyst-controlled regiodivergent carbon-hydrogen alkynylation demonstrates the feasibility of selective functionalization at specific thiophene positions [10] [11]. For 3-substituted thiophenes, controlling regioselectivity between the C2 and C5 positions presents particular challenges [10] [11]. Two complementary sets of reaction conditions enable regiodivergent reactions, providing access to each regioisomer selectively [10] [11].
The regioselectivity depends entirely on the halogenation step in traditional approaches involving halogenation followed by Sonogashira cross-coupling [10] [11]. Direct alkynylation methods follow similar regioselectivity patterns, making catalyst control essential for achieving desired outcomes [10] [11]. Both protocols utilize thiophene as the limiting reagent and demonstrate broad substrate scope, rendering the methodology suitable for late-stage modifications [10] [11].
Oxidative coupling reactions of 3-substituted thiophenes with arylboronic acids proceed with excellent regioselectivity at the C4 position [12]. The reactions employ silver oxide, cesium trifluoroacetate, benzoquinone, and catalytic palladium trifluoroacetate in trifluoroacetic acid solvent [12]. Substrates bearing electron-withdrawing groups such as ethyl ester or diethyl phosphonate functionalities undergo facile and regioselective coupling [12].
The purification and characterization of 2-thiophen-2-yl-5-thiophen-3-ylthiophene require specialized techniques adapted for thiophene oligomers. These compounds often exhibit limited solubility and tendency toward aggregation, necessitating careful selection of purification methods [13] [14] [15].
Column chromatography using silica gel represents the most common purification method for thiophene derivatives [13]. When silica gel proves ineffective, alternative approaches include recrystallization from appropriate solvent systems or preparative high-performance liquid chromatography [13]. For compounds exhibiting poor solubility, vacuum sublimation provides an effective purification technique, particularly for smaller oligomers [16].
Nuclear magnetic resonance spectroscopy offers comprehensive structural characterization capabilities for thiophene compounds [14] [15] [17]. Proton NMR spectra of thiophene oligomers display characteristic aromatic resonances in the 6.9-7.6 ppm region, with coupling patterns providing diagnostic information about substitution patterns [15] [17]. Carbon-13 NMR spectra reveal aromatic carbons in the 120-140 ppm range, with quaternary carbons appearing at distinct chemical shifts [15].
Thiophene-based compounds prone to π-stacking aggregation exhibit unique NMR signatures [14]. Broad spectral components, shielded with respect to narrow resonances, appear in the aromatic region due to mutual shielding effects of aromatic rings in π-stacked aggregates [14]. These aggregation phenomena can be monitored by adding poor solvents such as methanol to chloroform solutions, causing gradual broadening of signals and appearance of shielded components [14].
Thin-layer chromatography provides effective qualitative separation for thiophene derivatives using alumina or silica gel supports [18]. Detection employs fluorescence under ultraviolet light followed by spraying with isatin solution in concentrated sulfuric acid [18]. The presence of sulfuric acid makes thin-layer chromatography preferable to paper chromatography for thiophene detection [18].
The development of scalable synthesis protocols for 2-thiophen-2-yl-5-thiophen-3-ylthiophene addresses the growing demand for thiophene oligomers in materials applications. Industrial-scale production requires optimization of reaction conditions, catalyst loadings, and purification procedures to ensure economic viability [19] [20] [16].
A scalable route to thiophene intermediates employs advanced common intermediate strategies to enable synthesis of multiple analogues on gram scale [19]. The key iodothiophene intermediate undergoes Suzuki coupling with various arylboronic acids using optimized conditions identified through high-throughput experimentation [19]. Optimal conditions utilize cesium fluoride base, bis(tri-tert-butylphosphine)palladium catalyst, and dioxane-toluene-water solvent mixtures at 85°C [19].
The synthesis demonstrates scalability through a 1-kilogram preparation of the key iodothiophene intermediate [19]. Calorimetric examination defines safe operational limits for large-scale reactions [19]. Column chromatography requirements are eliminated through development of acid-base purification protocols [19]. The final compounds are isolated by precipitation and filtration, with yields exceeding 86% on 50-gram scale [19].
Microwave-assisted synthesis offers significant advantages for scalable thiophene oligomer production [21] [22]. Solvent-free conditions using aluminum oxide as solid support enable rapid optimization of reaction parameters [21] [22]. The methodology provides quaterthiophene in 6 minutes with 65% isolated yield through reaction of 2-bromo-2,2'-bithiophene with bis(pinacolato)diboron [21] [22]. Quinquethiophene synthesis requires only 11 minutes with 74% yield using dibromoterthiophene and thienylboronic acid [21] [22].
Green chemistry principles increasingly influence the development of sustainable synthesis routes for 2-thiophen-2-yl-5-thiophen-3-ylthiophene. These approaches minimize environmental impact through reduced waste generation, elimination of toxic reagents, and utilization of renewable feedstocks [23] [21] [24] [25].
Halogenation using sodium halides as electrophilic halogen sources represents a significant advancement in green thiophene synthesis [23]. The methodology employs ethanol as an environmentally benign solvent with copper sulfate pentahydrate and sodium halides, notably table salt for chlorination reactions [23]. This approach eliminates harsh solvents and cyclizing agents while enabling multiple electrophilic halocyclizations using identical reactants with simple halide changes [23].
The reaction proceeds through copper-mediated generation of electrophilic halogen species in situ, avoiding the handling of corrosive reagents [23]. Cyclization of phenyl-substituted vinyl methyl thiol substrates provides 3-halothiophene products with excellent yields of 92%, 86%, and 90% for chloro-, bromo-, and iodo-derivatives respectively [23]. The methodology demonstrates superior yields compared to earlier reported methods while employing milder, environmentally friendly conditions [23].
Microwave-assisted solvent-free synthesis eliminates bulk organic solvents while providing rapid reaction times and high product purity [21] [22]. The coupling of thienyl boronic acids with thienyl bromides using aluminum oxide solid support allows optimization of reaction conditions including temperature, catalyst loading, and base selection [21] [22]. This procedure offers environmental benefits through reduced solvent consumption and waste generation [21] [22].
Renewable thiophene synthesis from biomass-derived methyl levulinate and elemental sulfur addresses sustainability concerns in thiophene production [24]. The condensation and sulfurization process provides genuine renewable access to thiophene diesters using surplus sulfur by-products from fossil industries [24]. This approach represents the first truly sustainable thiophene synthesis based on elemental sulfur rather than unwieldy reagents like Lawesson's reagent [24].
Water-mediated synthesis protocols demonstrate the feasibility of conducting thiophene transformations in aqueous media [26] [27] [28]. Transition metal-free thiophene construction in pure water utilizes N,N-disubstituted enaminones and elemental sulfur to provide 2,4-disubstituted thiophenes [26]. Micellar Suzuki cross-coupling between thiophenes and anilines employs Kolliphor EL methodology in water under ambient air conditions [28]. These aqueous protocols achieve excellent yields with reaction times as short as 15 minutes at room temperature [28].